molecular formula C10H11N3O2 B14884382 2-amino-2-(7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid

2-amino-2-(7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid

Cat. No.: B14884382
M. Wt: 205.21 g/mol
InChI Key: PSVGUXXEEDERLW-UHFFFAOYSA-N
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Description

2-amino-2-(7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid is a nitrogen-containing heterocyclic compound This compound features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure consisting of a pyrrole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyridine core, followed by functional group modifications to introduce the amino and carboxylic acid groups. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable starting materials, optimizing reaction conditions, and employing purification techniques such as crystallization or chromatography to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

2-amino-2-(7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies of enzyme interactions and protein-ligand binding.

    Medicine: It has potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-amino-2-(7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity. The pyrrolo[2,3-b]pyridine core can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar bicyclic structure but differ in the specific arrangement of nitrogen atoms.

    Pyrrolo[3,4-b]pyrazine derivatives: These compounds have a different ring fusion pattern but also contain nitrogen atoms in the heterocyclic core.

Uniqueness

2-amino-2-(7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

2-amino-2-(7-methylpyrrolo[2,3-b]pyridin-3-yl)acetic acid

InChI

InChI=1S/C10H11N3O2/c1-13-4-2-3-6-7(5-12-9(6)13)8(11)10(14)15/h2-5,8H,11H2,1H3,(H,14,15)

InChI Key

PSVGUXXEEDERLW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C2C1=NC=C2C(C(=O)O)N

Origin of Product

United States

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